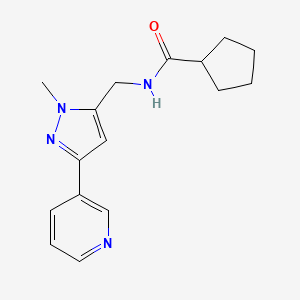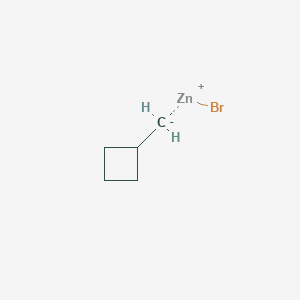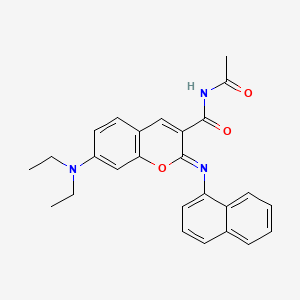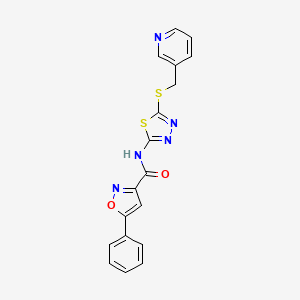![molecular formula C9H8N4S2 B2769337 N-[4-(2-thienyl)-2-pyrimidinyl]thiourea CAS No. 439096-95-4](/img/structure/B2769337.png)
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, also known as PTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
Applications De Recherche Scientifique
Enzyme Inhibition for Diabetes Treatment
Research has identified novel pyrimidine-based thiourea compounds, including structures akin to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, as potential treatments for type II diabetes mellitus. These compounds have shown inhibitory potential against α-glucosidase, an enzyme crucial in carbohydrate digestion, indicating their significance in managing blood sugar levels. Compounds synthesized demonstrated better inhibition than the reference compound acarbose, suggesting their potential as therapeutic agents against diabetes mellitus (Tanzeel Ur Rehman, Islam Ullah Khan, S. Riaz, 2017).
Anti-inflammatory Activities
A series of pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. These compounds, related to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have been tested in vivo and compared with standard drugs like diclofenac sodium. Some derivatives exhibited moderate activity, showcasing their potential for developing new anti-inflammatory agents (S. Bahekar, D. Shinde, 2004).
Catalysis and Chemical Synthesis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been facilitated by heteropoly acid H3PW12O40 (PW) as an effective catalyst. This methodology underscores the role of thiourea derivatives in chemical synthesis, offering advantages like high yields, short reaction times, and mild conditions. Such processes are crucial for creating complex organic molecules efficiently (A. Davoodnia, M. Bakavoli, Gh. Barakouhi, N. Tavakoli-Hoseini, 2007).
Antimicrobial and Antifungal Applications
Novel thiourea derivatives, including structures similar to N-[4-(2-thienyl)-2-pyrimidinyl]thiourea, have shown promising antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various pathogenic bacteria and fungi, demonstrating their potential as agents to combat microbial infections. The detailed synthesis and biological screening reveal the significant role these compounds could play in developing new antimicrobial therapies (H. Gaber, M. Bagley, S. Sherif, 2010).
Tissue Transglutaminase Inhibition
Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), an enzyme involved in various biological processes, including cell death and tissue repair. This discovery opens avenues for therapeutic interventions in diseases associated with TGase 2 activity, highlighting the potential medical applications of thiourea derivatives (E. Duval, April W. Case, R. Stein, G. Cuny, 2005).
Propriétés
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPPCPRBDFTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)


![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)

![3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide](/img/structure/B2769275.png)
![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)